(1R,3S)-3-phenylmethoxycyclopentan-1-ol
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Overview
Description
(1R,3S)-3-phenylmethoxycyclopentan-1-ol is a chiral organic compound with a cyclopentane ring substituted with a phenylmethoxy group at the 3rd position and a hydroxyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-phenylmethoxycyclopentan-1-ol typically involves the use of chiral catalysts and reagents to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This reaction builds the two chiral centers of the target product. The N-acylhydroxylamine compound can be obtained by a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine .
Industrial Production Methods
For large-scale industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions, making it suitable for high atom economy and low production costs . The method also boasts good stereoselectivity, resulting in a product with high optical purity and stable quality .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-phenylmethoxycyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylmethoxy group can be reduced to a phenyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride) are commonly used.
Substitution: Reagents like SOCl2 (Thionyl chloride) for halogenation and NH3 (Ammonia) for amination are frequently employed.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of cyclopentyl halides or amines.
Scientific Research Applications
Chemistry
(1R,3S)-3-phenylmethoxycyclopentan-1-ol serves as a valuable chiral building block in the synthesis of various biologically active molecules. Its incorporation can introduce chirality and desired functionality into the final product.
Biology
Medicine
Industry
Mechanism of Action
The mechanism by which (1R,3S)-3-phenylmethoxycyclopentan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the phenylmethoxy group can engage in π-π interactions with aromatic residues in proteins . These interactions can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-aminocyclopentanol: Used as a chiral building block in asymmetric synthesis.
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid: Utilized in the synthesis of biologically active molecules.
Uniqueness
(1R,3S)-3-phenylmethoxycyclopentan-1-ol is unique due to its specific stereochemistry and the presence of both a phenylmethoxy group and a hydroxyl group, which provide distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C12H16O2 |
---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(1R,3S)-3-phenylmethoxycyclopentan-1-ol |
InChI |
InChI=1S/C12H16O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12+/m1/s1 |
InChI Key |
SFIICXXRMNDRQC-NEPJUHHUSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC1O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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